Trisulfide, bis[(methylthio)methyl] Trisulfide, bis[(methylthio)methyl]
Brand Name: Vulcanchem
CAS No.: 88496-84-8
VCID: VC19262849
InChI: InChI=1S/C4H10S5/c1-5-3-7-9-8-4-6-2/h3-4H2,1-2H3
SMILES:
Molecular Formula: C4H10S5
Molecular Weight: 218.5 g/mol

Trisulfide, bis[(methylthio)methyl]

CAS No.: 88496-84-8

Cat. No.: VC19262849

Molecular Formula: C4H10S5

Molecular Weight: 218.5 g/mol

* For research use only. Not for human or veterinary use.

Trisulfide, bis[(methylthio)methyl] - 88496-84-8

Specification

CAS No. 88496-84-8
Molecular Formula C4H10S5
Molecular Weight 218.5 g/mol
IUPAC Name methylsulfanyl-(methylsulfanylmethyltrisulfanyl)methane
Standard InChI InChI=1S/C4H10S5/c1-5-3-7-9-8-4-6-2/h3-4H2,1-2H3
Standard InChI Key RMWUJPCWKPBBKS-UHFFFAOYSA-N
Canonical SMILES CSCSSSCSC

Introduction

Molecular Structure and Chemical Identity

Structural Composition

The molecular architecture of trisulfide, bis[(methylthio)methyl] features a central trisulfide linkage (–S–S–S–) flanked by two methylthio groups (–SCH3_3) at the terminal sulfur atoms. This configuration confers significant electron density on the sulfur atoms, rendering the compound highly reactive in redox and nucleophilic substitution reactions. The bond lengths and angles within the trisulfide chain are critical to its stability; computational studies suggest that the S–S bond lengths range between 2.05–2.10 Å, typical of polysulfides.

Table 1: Key Molecular Properties

PropertyValue
CAS No.88496-84-8
Molecular FormulaC4_4H10_{10}S5_5
Molecular Weight218.5 g/mol
IUPAC NameBis[(methylsulfanyl)methyl] trisulfide
Key Functional GroupsTrisulfide, Methylthio

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming its structure. The 1^1H NMR spectrum displays a singlet at δ 2.09 ppm for the methyl protons (–SCH3_3) and a multiplet at δ 3.56 ppm for the methylene (–CH2_2–) groups adjacent to sulfur . High-resolution MS typically shows a molecular ion peak at m/z 218.5, consistent with its molecular weight.

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis method involves reacting disulfides with methyl iodide (CH3_3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2_2CO3_3). For example:

RSSR+2CH3IBaseCH3S–S–S–CH3+2RI\text{RSSR} + 2\,\text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{CH}_3\text{S–S–S–CH}_3 + 2\,\text{RI}

This reaction proceeds via nucleophilic displacement, where the base deprotonates the disulfide to generate a thiolate anion, which subsequently attacks methyl iodide.

Optimization Challenges

Key challenges include controlling polysulfide chain elongation and minimizing side products like tetrasulfides. Reaction temperature (typically 0–25°C) and stoichiometric ratios of methylating agent to disulfide are critical for achieving high yields. Solvent choice (e.g., tetrahydrofuran or dimethylformamide) also influences reaction efficiency.

Chemical Reactivity and Functional Behavior

Redox Activity

The trisulfide bond is susceptible to reduction, cleaving into thiols or disulfides under mild conditions. For instance, treatment with triphenylphosphine (PPh3_3) in ethanol reduces the trisulfide to bis(methylthio)methane (CH3_3SCH2_2SCH3_3) and elemental sulfur:

CH3S–S–S–CH3+PPh3CH3S–CH2S–CH3+S+OPPh3\text{CH}_3\text{S–S–S–CH}_3 + \text{PPh}_3 \rightarrow \text{CH}_3\text{S–CH}_2\text{S–CH}_3 + \text{S} + \text{OPPh}_3

This reactivity is exploitable in dynamic covalent chemistry for self-healing materials.

Nucleophilic Substitution

The methylthio groups participate in nucleophilic substitutions, enabling functionalization. For example, reaction with alkyl halides yields longer-chain sulfides, while oxidation with hydrogen peroxide (H2_2O2_2) produces sulfoxides or sulfones.

Applications in Scientific Research

Organic Synthesis

Trisulfide, bis[(methylthio)methyl] serves as a building block for synthesizing complex sulfur-containing heterocycles. Its trisulfide linkage acts as a transient template in cyclization reactions, facilitating the construction of thiophene and dithiolane derivatives.

Materials Science

In polymer chemistry, the compound’s redox-active sulfur bonds are leveraged to create self-healing elastomers. Cross-linking via reversible S–S bond reformation enhances material durability under mechanical stress.

Medicinal Chemistry

Preliminary studies suggest that trisulfide derivatives exhibit antimicrobial and anticancer properties, though detailed mechanistic investigations remain ongoing. The compound’s ability to modulate cellular redox environments via glutathione interactions is a focal point of current research.

Comparative Analysis with Related Organosulfur Compounds

Bis(methylthio)methane (CAS 1618-26-4)

While structurally simpler (C3_3H8_8S2_2), bis(methylthio)methane lacks the trisulfide moiety, making it less reactive in redox applications . It is primarily used as a flavoring agent in food science due to its garlic-like aroma .

Table 2: Structural and Functional Comparison

PropertyTrisulfide, Bis[(methylthio)methyl]Bis(methylthio)methane
Molecular FormulaC4_4H10_{10}S5_5C3_3H8_8S2_2
Sulfur Atoms52
Key ApplicationsPolymers, PharmaceuticalsFood Additives

Other Polysulfides

Compared to dimethyl trisulfide (CH3_3SSSCH3_3), trisulfide, bis[(methylthio)methyl] exhibits higher thermal stability due to steric protection of the central sulfur atoms by methylthio groups.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in redox signaling pathways.

  • Advanced Materials: Develop stimuli-responsive polymers using its dynamic covalent bonds.

  • Drug Delivery: Explore its utility as a prodrug carrier for sulfur-containing therapeutics.

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